

Comprehensive Analytical Methods for Ethacridine Lactate: Application Notes and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ethacridine

CAS No.: 442-16-0

Cat. No.: S527491

Get Quote

Introduction

Ethacridine lactate (EL), also known as **rivanol**, is a potent antimicrobial agent and **abortifacient drug** commonly used for second-trimester pregnancy termination. Chemically, it is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate. The drug is official in the British Pharmacopoeia and Martindale, and its analysis requires precise and accurate methods to ensure pharmaceutical quality and therapeutic efficacy. The **analytical challenges** associated with EL determination stem from the need for sensitivity, specificity, and reliability in both pharmaceutical formulations and biological matrices. These methods are essential for **quality control** in pharmaceutical manufacturing, stability studies, and therapeutic drug monitoring.

Recent analytical research has focused on developing methods that align with **regulatory guidelines** while offering practical advantages such as simplicity, cost-effectiveness, and rapid analysis time. The literature reveals that while several analytical techniques exist, reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as particularly valuable due to its robustness, accuracy, and precision. Additionally, **spectrophotometric methods** offer economical alternatives for routine analysis where sophisticated instrumentation may not be available. This application note provides a comprehensive overview of optimized analytical protocols, focusing particularly on RP-HPLC with complete validation data, while also covering

alternative spectrophotometric approaches to support researchers in pharmaceutical analysis and drug development.

RP-HPLC Method: Optimized Conditions & System Suitability

Reverse-phase high-performance liquid chromatography has been established as the **reference method** for **ethacridine** lactate analysis due to its superior resolution, accuracy, and precision characteristics. The optimized conditions have been systematically developed through rigorous experimentation with various stationary and mobile phases to achieve optimal peak symmetry, resolution, and analysis time.

Optimized Chromatographic Conditions

- **Column:** Qualisil BDS RP C-18 (250 mm × 4.6 mm, 5 μm) [1]
- **Mobile Phase:** Methanol:water (60:40, v/v) with pH adjusted to 2.8 using ortho-phosphoric acid [1]
- **Flow Rate:** 1.0 mL/min [1]
- **Detection:** UV at 271 nm [1]
- **Injection Volume:** 20 μL [1]
- **Column Temperature:** Ambient (approximately 25°C) [1]
- **Run Time:** 7 minutes [1]
- **Retention Time:** 4.41 minutes for **ethacridine** lactate [1]

The **selection of chromatographic conditions** was finalized after several trials with columns containing different stationary phases and mobile phase compositions. The acidic pH of 2.8 was crucial to achieve symmetrical peak shape and minimize tailing. The **retention behavior** under these conditions provides an optimal balance between adequate retention for resolution and reasonable analysis time. The method has been demonstrated to be specific for **ethacridine** lactate with no interfering peaks at the retention time of interest, confirming its suitability for pharmaceutical quality control applications.

System Suitability Parameters

System suitability tests are integral to liquid chromatographic methods as defined by pharmacopeial standards. For the **ethacridine** lactate RP-HPLC method, the following **performance characteristics** have

been established:

Table 1: System Suitability Parameters for RP-HPLC Method

Parameter	Result	Acceptance Criteria
Retention Time	4.41 min	Consistent with relative standard deviation (RSD) < 2%
Theoretical Plates	>2000	Indicates column efficiency
Tailing Factor	<1.5	Confirms symmetric peak shape
Resolution	N/A (single component)	-
Repeatability (RSD)	<2%	Confirms injection precision

The method demonstrates excellent **chromatographic performance** with a retention time of approximately 4.47 minutes, allowing for rapid analysis. The total runtime of less than 10 minutes makes it suitable for high-throughput quality control laboratories. The **peak characteristics** consistently show symmetric shape with minimal tailing, indicating optimal interaction with the stationary phase. The method's reliability has been confirmed through repeated injections showing consistent retention times and peak areas, meeting all accepted criteria for system suitability in pharmaceutical analysis.

Experimental Protocol

Materials and Reagents

- **Ethacridine lactate standard** (purity ≥99%) [1]
- **Methanol** (HPLC grade) [1]
- **Water** (HPLC grade) [1]
- **Ortho-phosphoric acid** (Analytical grade) [1]
- **Pharmaceutical formulation** (**Ethacridine** lactate infusion) [1]

Instrumentation and Equipment

- **HPLC System:** Agilent liquid chromatograph comprising G1311A solvent delivery system (pump), G1315 diode array detector, and Rheodyne injector with 20 μ L loop [1]
- **Column:** Qualisil BDS C-18 column (250 \times 4.6 mm i.d., 5 μ m) [1]
- **Data Processor:** EZChrome Elite or equivalent [1]
- **Supporting Equipment:** Ultrasonicator, membrane filter (0.45 μ m), vacuum filtration apparatus [1]

Step-by-Step Procedure

3.3.1 Mobile Phase Preparation

- Measure 600 mL of HPLC-grade methanol and 400 mL of HPLC-grade water accurately.
- Mix the solvents thoroughly in a suitable container.
- Adjust the pH to 2.8 using ortho-phosphoric acid with constant stirring.
- Filter the mobile phase through a 0.45 μ m membrane filter under vacuum.
- Degas the mobile phase by sonication for 15 minutes before use.

3.3.2 Standard Solution Preparation

- Accurately weigh 10 mg of **ethacridine** lactate reference standard.
- Transfer to a 10 mL volumetric flask and dissolve in methanol.
- Dilute to volume with methanol to obtain a **stock standard solution** of 1000 μ g/mL.
- Prepare working standards by pipetting aliquots of 20, 40, 60, 80, 100, and 120 μ L of stock solution into separate 10 mL volumetric flasks.
- Dilute each to volume with mobile phase to obtain concentrations of 2, 4, 6, 8, 10, and 12 μ g/mL.

3.3.3 Sample Preparation (Pharmaceutical Formulation)

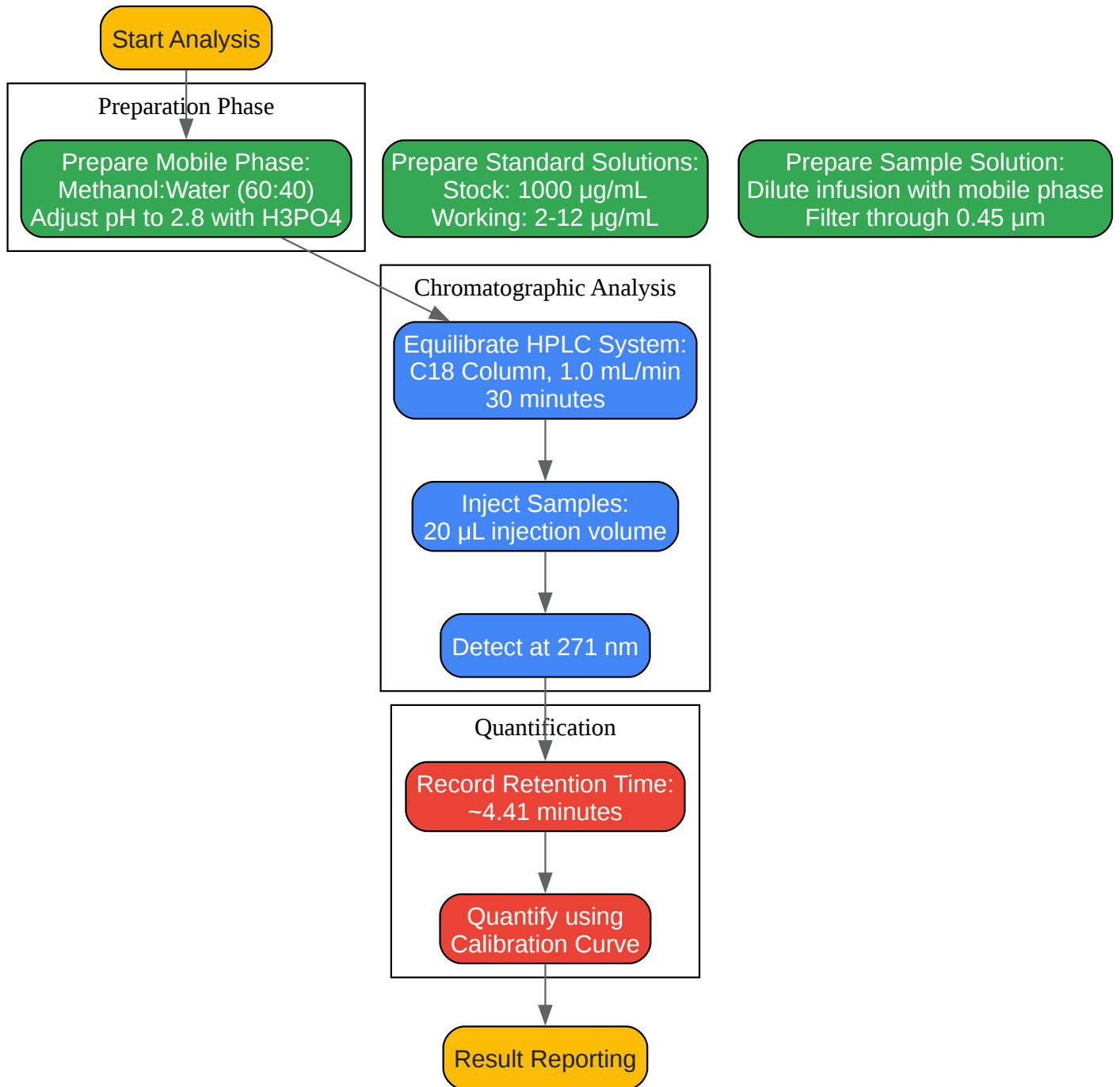
- For **ethacridine** lactate infusion (1 mg/100 mL), transfer 10 mL of the solution to a 10 mL volumetric flask.
- Dilute to volume with mobile phase to obtain a concentration of 1000 μ g/mL.
- Pipette 60 μ L of this solution into a 10 mL volumetric flask.
- Dilute to volume with mobile phase to obtain a final concentration of 6 μ g/mL.
- Filter through a 0.45 μ m syringe filter before injection.

3.3.4 Chromatographic Analysis

- Equilibrate the column with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
- Set the detector wavelength to 271 nm.

- Inject 20 μL of each working standard and sample solution in triplicate.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting peak area versus concentration.
- Determine the concentration of **ethacridine** lactate in samples using the calibration curve.

The following workflow diagram illustrates the complete RP-HPLC analytical procedure:



[Click to download full resolution via product page](#)

Method Validation

The RP-HPLC method for **ethacridine** lactate has been comprehensively validated according to **ICH guidelines** to establish its suitability for intended applications. Validation parameters were systematically evaluated to demonstrate the method's reliability, accuracy, precision, and robustness for pharmaceutical analysis.

Validation Parameters & Results

Table 2: Method Validation Results for RP-HPLC Analysis of **Ethacridine** Lactate

Validation Parameter	Conditions/Results	Acceptance Criteria
Linearity Range	2-12 µg/mL	Correlation coefficient >0.995
Correlation Coefficient (r ²)	0.9980	Demonstrates proportional response
Precision (RSD)		
• Intra-day	0.33-0.69%	RSD ≤2%
• Inter-day	0.51-0.79%	RSD ≤2%
Accuracy (% Recovery)	98.90-100.15%	98-102%
LOD	0.11 µg	-
LOQ	0.33 µg	-
Robustness	Deliberate changes in flow rate, mobile phase composition, and pH	RSD <2%
Ruggedness	Two different analysts	RSD <2%

Validation Parameter	Conditions/Results	Acceptance Criteria
Specificity	No interference from excipients	Peak purity >99%

The **linearity study** demonstrated an excellent correlation between concentration and peak area across the specified range, with a correlation coefficient of 0.9980. The **precision evaluation** revealed consistently low RSD values for both intra-day and inter-day analyses, indicating high method reproducibility. **Accuracy assessments** through recovery studies at three different levels (80%, 100%, and 120%) showed recoveries between 98.90-100.15%, confirming the method's trueness. The **sensitivity parameters** (LOD and LOQ) indicate the method can detect and quantify **ethacridine** lactate at low concentrations, which is particularly valuable for stability-indicating methods and impurity profiling.

Robustness and Ruggedness

The **robustness** of the method was evaluated by making deliberate, slight variations to chromatographic parameters, including flow rate (± 0.1 mL/min), mobile phase composition ($\pm 2\%$), and pH (± 0.2 units). The results demonstrated that the method performance remained unaffected by these minor changes, with RSD values less than 2% for peak areas and retention times. This robustness ensures the method's reliability during routine use, where minor operational variations may occur.

The **ruggedness** was assessed by having two different analysts perform the analysis using the same operational and environmental conditions. The comparison of results showed no significant difference, with RSD values less than 2%, confirming that the method is transferable between analysts and laboratories. This ruggedness characteristic is particularly important for methods intended for use in quality control environments where multiple analysts may perform the testing.

Alternative Spectrophotometric Methods

While RP-HPLC offers superior separation capabilities, **spectrophotometric methods** provide economical alternatives for routine quality control of **ethacridine** lactate in pharmaceutical formulations. These methods are particularly valuable in resource-limited settings and for high-throughput analysis where sophisticated instrumentation may not be available.

UV Spectrophotometric Method

A simple, rapid, and precise UV spectrophotometric method has been developed and validated for the estimation of **ethacridine** lactate. The method utilizes **double distilled water** as solvent and detects **ethacridine** lactate at its λ_{max} of **271 nm** with an apparent molar absorptivity of $59.781 \times 10^3 \text{ L/mol}\cdot\text{cm}$. The method follows linearity in the concentration range of 2-12 $\mu\text{g/mL}$ with a correlation coefficient of 0.998. The method was successfully applied to pharmaceutical formulations with percent recovery of 99.71%, demonstrating excellent agreement with label claims. Validation parameters confirmed the method's precision, with intra-day and inter-day RSD values less than 2%, and accuracy with recovery values between 99.26-100.25% [2] [3].

Visible Spectrophotometric Methods

Several visible spectrophotometric methods have been developed based on different chromogenic reactions, providing selective alternatives for **ethacridine** lactate determination:

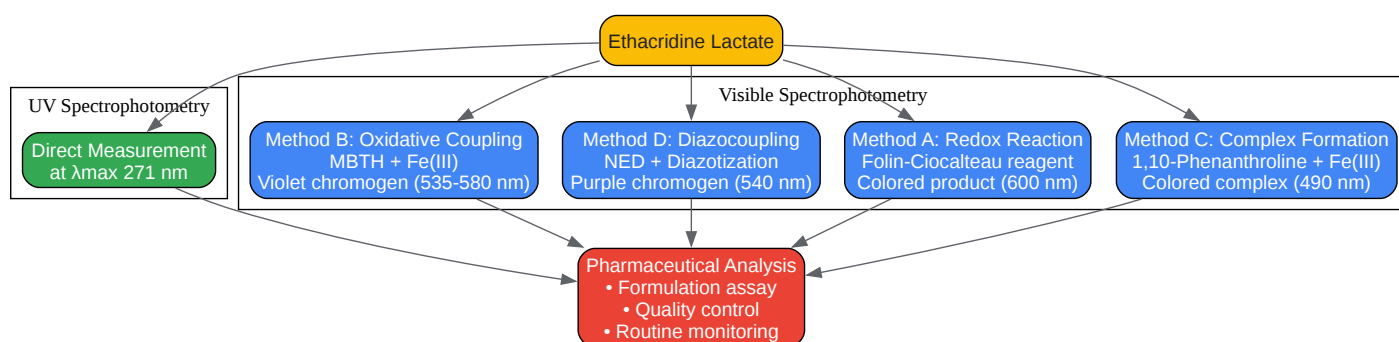
Table 3: Comparison of Visible Spectrophotometric Methods for **Ethacridine** Lactate

Method	Principle	Reagents	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)
Method A	Redox reaction	Folin-Ciocalteu reagent	600	Not specified
Method B	Oxidative coupling	MBTH + Fe(III)	580	2-8
Method C	Oxidation & complexation	1,10-Phenanthroline + Fe(III)	490	Not specified
Method D	Diazocoupling	N-(1-naphthyl)ethylenediamine dihydrochloride	540	2-8

Method B (oxidative coupling) utilizes 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of Fe(III) to form a violet-colored chromophore with maximum absorption at 535-580 nm. **Method D** is based

on diazocoupling reaction with N-(1-naphthyl) ethylenediamine dihydrochloride to form a stable purple-colored chromogen measurable at 540 nm. Both methods obey Beer's law in the concentration range of 2-8 µg/mL and have been validated for accuracy and precision, making them suitable for routine quality control of **ethacridine** lactate in pharmaceutical formulations [4] [5].

The following diagram illustrates the reaction pathways for the main spectrophotometric methods:



[Click to download full resolution via product page](#)

Applications

The analytical methods described for **ethacridine** lactate have significant utility across **pharmaceutical analysis** and **bioanalytical applications**. Each method offers distinct advantages tailored to specific analytical needs and resource availability.

Pharmaceutical Formulation Analysis

The RP-HPLC method has been successfully applied to the **quantitative analysis** of **ethacridine** lactate in commercial infusion formulations. The method demonstrated excellent performance in assay testing, with the estimated drug content found to be 99.52% of the label claim, well within acceptable limits. The

method's **specificity** was confirmed through the absence of interfering peaks from pharmaceutical excipients, ensuring accurate quantification of the active ingredient. The **simplicity of sample preparation**, combined with the relatively short analysis time (less than 10 minutes), makes this method highly suitable for quality control laboratories performing routine analysis of **ethacridine** lactate formulations. The method's robustness ensures consistent performance even with minor variations in operational parameters, a critical factor in high-throughput environments [1].

Spectrophotometric methods provide valuable alternatives for pharmaceutical analysis, particularly in resource-limited settings. The UV method at 271 nm offers the **advantages of simplicity** and rapid analysis, requiring minimal sample preparation and no derivatization steps. The visible spectrophotometric methods, while requiring derivatization, provide **enhanced selectivity** through specific chromogenic reactions, making them particularly useful for formulations where excipients might interfere with direct UV measurement. These methods have demonstrated excellent accuracy in recovery studies, with results ranging from 98-102%, confirming their suitability for quality control applications in pharmaceutical manufacturing and post-market surveillance [2] [3] [5].

Bioanalytical Applications

An HPLC method with **solid-phase extraction** has been developed for the determination of **ethacridine** lactate in human urine, extending the application beyond pharmaceutical formulations to biological matrices. This method utilizes a C18 column maintained at 30°C with a mobile phase consisting of methanol-0.05% sodium dodecylsulfonate (70:30, v/v, pH 3) at a flow rate of 1.0 mL/min, with detection at UV 272 nm. The method demonstrates **exceptional sensitivity** with a limit of detection of 1.1 ng/mL and a wide linear range of 4-4000 ng/mL ($r = 0.9998$). The method validation showed within-day accuracy of 94.8-101.6% and between-day accuracy of 96.8-102.6%, with corresponding precision values of 2.3-5.4% and 4.0-5.3%, respectively. The **absolute recovery** ranged from 95.4-101.2%, demonstrating efficient extraction from the biological matrix. This method has been successfully applied to assess urine levels of **ethacridine** lactate in women who received intra-amniotic injection, making it valuable for **pharmacokinetic studies** and therapeutic drug monitoring [6] [7].

Conclusion

The comprehensive analytical methods presented for **ethacridine** lactate provide researchers and quality control professionals with **validated tools** for accurate and reliable determination of this pharmaceutical compound. The RP-HPLC method stands out as a **robust, precise, and accurate** technique suitable for routine quality control analysis of **ethacridine** lactate in bulk drug and pharmaceutical formulations. Its complete validation according to ICH guidelines ensures regulatory compliance, while the optimized conditions offer practical advantages in terms of analysis time and cost-effectiveness.

The alternative **spectrophotometric methods** provide valuable options for laboratories with different resource constraints and analytical needs. The UV method offers simplicity and rapid analysis, while the visible spectrophotometric methods based on specific chromogenic reactions provide enhanced selectivity. For bioanalytical applications, the HPLC method with solid-phase extraction enables sensitive determination of **ethacridine** lactate in biological matrices like urine, supporting pharmacokinetic studies and therapeutic monitoring.

Collectively, these methods address the complete spectrum of analytical needs for **ethacridine** lactate, from raw material testing and formulation quality control to biological monitoring. Researchers can select the most appropriate method based on their specific requirements, available instrumentation, and required sensitivity, with confidence in the validated performance of each approach.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Development and validation of RP-HPLC method for ... [pmc.ncbi.nlm.nih.gov]
2. Spectrophotometric determination of ethacridine lactate in i [phmethods.net]
3. Spectrophotometric determination of ethacridine lactate in ... [pmc.ncbi.nlm.nih.gov]
4. (PDF) New spectrophotometric methods for estimation of ... [academia.edu]
5. Development and Validation of Novel Spectrophotometric ... [materialsciencejournal.org]
6. An HPLC method for the determination of ethacridine ... [pubmed.ncbi.nlm.nih.gov]

7. An HPLC method for the determination of ethacridine ... [sigmaaldrich.com]

To cite this document: Smolecule. [Comprehensive Analytical Methods for Ethacridine Lactate: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527491#ethacridine-lactate-rp-hplc-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com